![molecular formula C4H6N2O2S B123174 (4S)-2-amino-2-thiazoline-4-carboxylic acid CAS No. 69222-97-5](/img/structure/B123174.png)
(4S)-2-amino-2-thiazoline-4-carboxylic acid
Overview
Description
(4S)-2-amino-2-thiazoline-4-carboxylic acid (4S-ATCA) is an organic compound with the molecular formula C4H6N2O2S. It is a derivative of thiazoline and is a white crystalline solid. 4S-ATCA is a chiral compound, meaning it has two non-superimposable mirror images. It has been used in a wide variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent for the synthesis of peptides and proteins, and as a ligand for the binding of metal ions. It has also been studied for its biochemical and physiological effects and its potential applications in the laboratory.
Scientific Research Applications
Synthesis and Derivatives
(4S)-2-Amino-2-thiazoline-4-carboxylic acid and its derivatives have been a subject of study in the field of organic synthesis. Suzuki and Izawa (1976) explored single-step syntheses of various 2-substituted 2-thiazolines, including derivatives of 2-thiazoline-4-carboxylic acid, demonstrating their potential for synthesis in a laboratory setting (Suzuki & Izawa, 1976).
Biological Activities
Li Fengyun et al. (2015) designed and synthesized a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, examining their fungicidal and antivirus activities. They found that some of these compounds exhibited significant fungicidal activity, suggesting potential applications in agriculture and pharmaceuticals (Li Fengyun et al., 2015).
Peptide Mimicry and Protein Structure
The constrained heterocyclic structure of thiazoline derivatives, including 4-amino(methyl)-1,3-thiazole-5-carboxylic acids, is valuable for mimicking secondary structures of proteins like helices and β-sheets. This makes them interesting for studies in protein engineering and drug design, as noted by Mathieu et al. (2015) (Mathieu et al., 2015).
Potential in Geriatric Medicine
Thiazolidine-4-carboxylic acid, a relative of 2-thiazoline-4-carboxylic acid, has been studied for its potential in geriatric medicine due to its antioxidative properties and effects on age-related biochemical variables. Weber et al. (1982) explored its uses in liver diseases and gastrointestinal disturbances, highlighting its potential therapeutic value (Weber et al., 1982).
Green Chemistry and Synthesis
Shaikh et al. (2022) discussed the green chemistry approach in synthesizing thiazolidinone-5-carboxylic acid derivatives, emphasizing environmentally friendly and cost-effective methods. This approach underscores the importance of sustainable practices in chemical synthesis (Shaikh et al., 2022).
properties
IUPAC Name |
(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPXSBIFWDAFMB-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
CAS RN |
69222-97-5 | |
Record name | 2-Amino-4,5-dihydro-4-thiazolecarboxylic acid, (4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069222975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminothiazoline-4-carboxylic acid, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8OKE42WFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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